molecular formula C17H16Cl2N6OS B252473 2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No.: B252473
M. Wt: 423.3 g/mol
InChI Key: CPJWMAZHDYTURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether in lab experiments is its specificity. This compound has been shown to target specific enzymes and pathways in the body, which makes it a valuable tool for studying these processes. Additionally, this compound has a low toxicity profile, which makes it safe for use in lab experiments. However, one of the main limitations of using this compound is its cost, as it can be expensive to synthesize.

Future Directions

There are several future directions for research on 2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether. One area of research is in the development of new cancer treatments, as this compound has shown promise in inhibiting the growth of cancer cells. Additionally, this compound may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research may also focus on optimizing the synthesis method for this compound to make it more cost-effective and accessible for use in lab experiments. Finally, further studies may be conducted to investigate the long-term effects of this compound on the body and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves a multi-step process. The first step involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form 2,4-dichlorophenyl hydrazine ethyl acetoacetate. This compound is then reacted with thiosemicarbazide to form the final product, this compound.

Scientific Research Applications

2,4-dichlorophenyl [6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

Properties

Molecular Formula

C17H16Cl2N6OS

Molecular Weight

423.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16Cl2N6OS/c1-9(2)5-11-7-13(21-20-11)16-24-25-15(22-23-17(25)27-16)8-26-14-4-3-10(18)6-12(14)19/h3-4,6-7,9H,5,8H2,1-2H3,(H,20,21)

InChI Key

CPJWMAZHDYTURH-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)COC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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